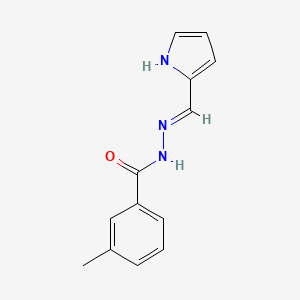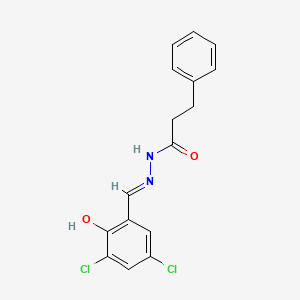![molecular formula C24H20N4O2 B1190917 N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE](/img/structure/B1190917.png)
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with 4-isocyanatobenzamide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazine linkage can be reduced using agents such as sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the hydrazine linkage may produce corresponding amines .
Applications De Recherche Scientifique
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazine linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, hydrazine linkage, and benzamide group allows for diverse interactions with biological targets, making it a versatile compound for research applications .
Propriétés
Formule moléculaire |
C24H20N4O2 |
|---|---|
Poids moléculaire |
396.4g/mol |
Nom IUPAC |
N-[4-[[(E)-1H-indol-3-ylmethylideneamino]carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2/c1-16-5-4-6-18(13-16)23(29)27-20-11-9-17(10-12-20)24(30)28-26-15-19-14-25-22-8-3-2-7-21(19)22/h2-15,25H,1H3,(H,27,29)(H,28,30)/b26-15+ |
Clé InChI |
YZJKSBFMPQAMEK-CVKSISIWSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(E)-[1-(3-chloro-4-methylphenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)



![2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1190847.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-methylbenzohydrazide](/img/structure/B1190851.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190854.png)
![4-bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190855.png)
